N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a sulfonyl group, and a methoxyphenoxy moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions.
Coupling with Methoxyphenoxy Acetamide: The final step involves coupling the intermediate with methoxyphenoxy acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide stands out due to the presence of the fluorobenzyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H16FN3O5S2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H16FN3O5S2/c1-26-14-8-4-5-9-15(14)27-10-16(23)20-17-21-22-18(28-17)29(24,25)11-12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
RQGXXGQSGRVQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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